(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, also known by its IUPAC name methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate, is a derivative of lysine. This compound features a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amino functionality during peptide synthesis. The molecular formula is C₁₂H₂₄N₂O₄, and it has a molecular weight of 260.33 g/mol. Its structure includes an amino acid backbone with a methyl ester, making it relevant in various synthetic and biological applications .
This compound has shown promise in biological contexts primarily due to its role as a building block in peptide synthesis. It is involved in creating non-proteinogenic amino acids and various bioactive peptides. Research indicates that derivatives of this compound can exhibit antimicrobial and anti-inflammatory properties, making them potential candidates for therapeutic applications .
The synthesis of (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate typically involves several steps:
(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate finds applications in:
Interaction studies involving (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate reveal its reactivity with other biomolecules. For instance, it can form stable complexes with metal ions, which may influence its biological activity. Additionally, studies on its interactions with enzymes indicate that it can act as a substrate or inhibitor depending on the specific enzyme involved .
Several compounds share structural similarities with (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)pentanoate | C₁₂H₂₅N₂O₄ | Shorter carbon chain; used in similar peptide synthesis |
(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate | C₁₃H₁₈N₂O₄ | Contains a benzyloxycarbonyl group; different protective strategy |
(S)-Methyl 2-amino-6-(4-bromophenyl)-6-oxohexanoate | C₁₂H₁₈BrN₂O₄ | Incorporates a bromophenyl moiety; potential for different biological activities |
These compounds illustrate variations in protective groups and side chains that can significantly affect their reactivity and biological properties, highlighting the uniqueness of (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate as a versatile building block in synthetic chemistry .